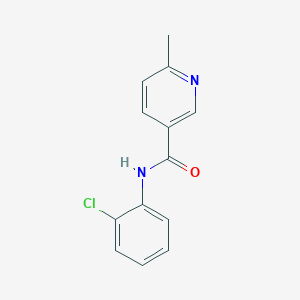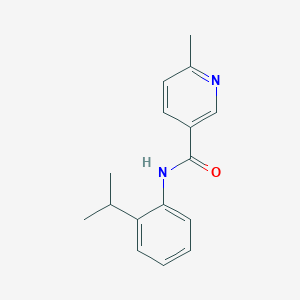
N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide, also known as DFD-01, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.
科学的研究の応用
N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has been studied for its potential applications in various scientific fields, including cancer research, drug discovery, and environmental science. In cancer research, N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has been shown to inhibit the growth of cancer cells by interfering with the activity of certain enzymes. In drug discovery, N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has been used as a lead compound for the development of new drugs. In environmental science, N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has been studied for its potential use as a pesticide.
作用機序
N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide works by inhibiting the activity of certain enzymes, including histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). HDACs are involved in the regulation of gene expression, while LSD1 is involved in the regulation of chromatin structure. By inhibiting the activity of these enzymes, N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide can alter gene expression and chromatin structure, leading to changes in cellular function.
Biochemical and Physiological Effects
N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis (programmed cell death), and the modulation of immune function. N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
実験室実験の利点と制限
One advantage of N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide is that it can be easily synthesized using a variety of methods. Another advantage is that it has been shown to have a wide range of potential applications in various scientific fields. However, one limitation of N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide is that it can be difficult to work with due to its low solubility in water.
将来の方向性
There are many potential future directions for research on N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide. One area of interest is the development of N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide-based drugs for the treatment of cancer and other diseases. Another area of interest is the use of N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide as a pesticide or herbicide. Additionally, further research is needed to fully understand the mechanism of action of N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide and its potential effects on human health and the environment.
Conclusion
N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide is a chemical compound that has been shown to have a wide range of potential applications in various scientific fields. Its ability to inhibit the activity of certain enzymes makes it a promising lead compound for the development of new drugs and pesticides. Further research is needed to fully understand the mechanism of action of N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide and its potential effects on human health and the environment.
合成法
N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide can be synthesized using a variety of methods, including the reaction of 3,4-difluoroaniline with maleic anhydride in the presence of a catalyst. Another method involves the reaction of 3,4-difluorophenol with maleic anhydride in the presence of a base. The resulting product is then converted to N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide through a series of chemical reactions.
特性
IUPAC Name |
N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO3/c12-8-2-1-7(5-9(8)13)14-11(15)10-6-16-3-4-17-10/h1-2,5-6H,3-4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKXAIATNADLKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID56323263 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-(5-methylfuran-2-yl)-2-morpholin-4-ylethyl]-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide](/img/structure/B7457876.png)

![N-[5-chloranyl-2-(1,2,4-triazol-1-yl)phenyl]-2-(4-fluoranylphenoxy)ethanamide](/img/structure/B7457901.png)



![1-[2-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]pyridin-2-one](/img/structure/B7457926.png)
![N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide](/img/structure/B7457933.png)
![2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7457940.png)
